![molecular formula C19H19N3O4S2 B2562593 ベンゾ[c][1,2,5]チアジアゾール-5-イル(4-((4-メトキシフェニル)スルホニル)ピペリジン-1-イル)メタノン CAS No. 1705850-32-3](/img/structure/B2562593.png)
ベンゾ[c][1,2,5]チアジアゾール-5-イル(4-((4-メトキシフェニル)スルホニル)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzothiadiazoles This compound is characterized by its unique structure, which includes a benzothiadiazole core, a piperidine ring, and a methoxybenzenesulfonyl group
科学的研究の応用
5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, making it a valuable tool in biochemical assays.
作用機序
Target of Action
The primary targets of Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone are primarily aromatic amines . These compounds are persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and the aromatic amines .
Biochemical Pathways
The compound affects the fluorescence pathways of aromatic amines . The presence of Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone leads to fluorescence quenching among various amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .
Pharmacokinetics
The compound exhibits high stability, high porosity, and high fluorescence performance , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone’s action include a significant decrease in the fluorescence of aromatic amines . This is due to the formation of a ground-state fluorescence-quenched complex .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone. For instance, the compound’s fluorescence performance may be affected by the presence of other compounds in the environment . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzothiadiazole intermediate.
Attachment of the Methoxybenzenesulfonyl Group: The final step involves the sulfonylation of the piperidine derivative with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A compound with a similar benzothiadiazole core, known for its anticancer properties.
Pyrazoline Derivatives: These compounds share structural similarities and exhibit various biological activities, including antimicrobial and anticancer effects.
Uniqueness
5-[4-(4-methoxybenzenesulfonyl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzenesulfonyl group, in particular, enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-14-3-5-15(6-4-14)28(24,25)16-8-10-22(11-9-16)19(23)13-2-7-17-18(12-13)21-27-20-17/h2-7,12,16H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFYMFAGHJZALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Hydroxy-5-isopentyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2562510.png)
![3-{[(4-methoxyphenyl)methyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2562511.png)
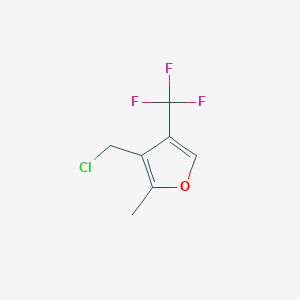
![4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2562514.png)
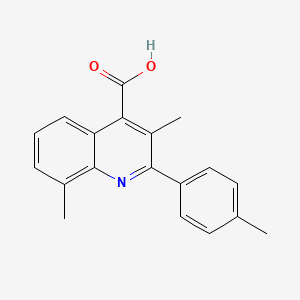
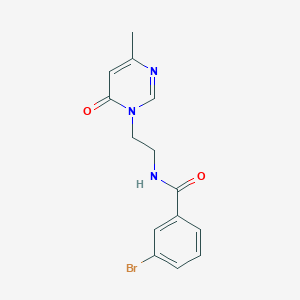
![3-(4-chlorophenyl)-5-[2-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B2562521.png)
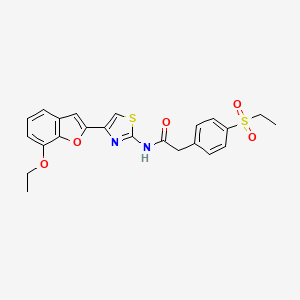
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2562523.png)
![2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2562524.png)
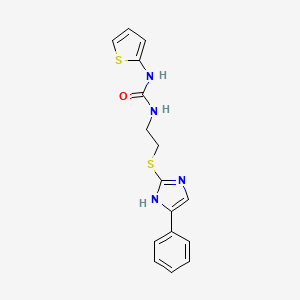
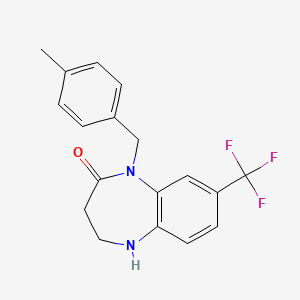
![ethyl 2-(8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2562528.png)

